(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide
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Overview
Description
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C10H11BrMgO2 and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
It is a grignard reagent, which are generally known to react with a wide range of electrophilic compounds, including carbonyl compounds, imines, and others .
Mode of Action
As a Grignard reagent, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can participate in nucleophilic addition reactions. The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon in the carbonyl group of aldehydes or ketones, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents are widely used in organic synthesis for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide range of organic compounds .
Result of Action
The compound is used as a reactant in the synthesis of various organic compounds. For instance, it has been used in the preparation of 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [11C]SN-38, wherein SN-38 is 7-ethyl-10-hydroxy camptothecin .
Action Environment
The action of this compound, like other Grignard reagents, is highly sensitive to the environment. It is typically used in anhydrous conditions and under an inert atmosphere to prevent reaction with water or oxygen. The reaction temperature can also influence the rate and selectivity of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be synthesized through the reaction of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)bromide with magnesium in the presence of anhydrous ether. The reaction typically requires a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with systems to maintain an inert atmosphere. The reaction is carried out under controlled temperatures to ensure the complete conversion of the starting materials to the desired Grignard reagent .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can displace halides from organic compounds.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is used as a key reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals. These intermediates can be further transformed into active pharmaceutical ingredients (APIs) with therapeutic properties .
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the manufacture of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the dioxolane ring.
(1,3-Dioxolan-2-ylmethyl)magnesium bromide: Similar structure but with different substitution patterns on the dioxolane ring.
Uniqueness
The uniqueness of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide lies in its dioxolane ring, which provides additional stability and reactivity compared to simpler Grignard reagents. This structural feature allows for more selective and efficient reactions in organic synthesis .
Properties
IUPAC Name |
magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHYHOYFXAIHRE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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